molecular formula C10H16ClN3O2 B2850077 (3R)-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride CAS No. 1909293-97-5

(3R)-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride

Cat. No.: B2850077
CAS No.: 1909293-97-5
M. Wt: 245.71
InChI Key: BABZLQGQUPMBMY-DDWIOCJRSA-N
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Description

(3R)-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride is a chiral piperidine-based compound of high interest in structure-based drug design for targeted cancer therapy. Its core structure serves as a key scaffold for the development of novel MTA-cooperative Protein Arginine Methyltransferase 5 (PRMT5) inhibitors . PRMT5 is a type II arginine methyltransferase that regulates essential cellular functions, including transcription and splicing . The deletion of the MTAP gene, which occurs in 10–15% of human cancers, leads to an accumulation of methylthioadenosine (MTA). Researchers are designing compounds based on this scaffold to exploit this vulnerability. These inhibitors are engineered to bind preferentially to the PRMT5•MTA complex, thereby selectively inhibiting methyltransferase activity in MTAP-deleted cancer cells while sparing healthy cells . This mechanism enables the selective targeting of MTAP-null cancers, offering a promising strategy with a potentially broader therapeutic index compared to first-generation PRMT5 inhibitors . The five-membered 3-methyl-1,2-oxazole heterocycle in its structure is a critical pharmacophore, a feature common to many bioactive compounds that can be essential for determining a molecule's biological activity and physicochemical properties . This reagent is intended for research purposes to further investigate PRMT5 biology and the development of precision oncology treatments.

Properties

IUPAC Name

[(3R)-3-aminopiperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-7-5-9(15-12-7)10(14)13-4-2-3-8(11)6-13;/h5,8H,2-4,6,11H2,1H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABZLQGQUPMBMY-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCCC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)C(=O)N2CCC[C@H](C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Identity and Structural Overview

Table 1: Key Identifiers of (3R)-1-(3-Methyl-1,2-Oxazole-5-Carbonyl)Piperidin-3-Amine Hydrochloride

Property Value
CAS Registry Number 1909293-97-5
Molecular Formula C₁₀H₁₆ClN₃O₂
Molecular Weight 245.71 g/mol
IUPAC Name [(3R)-3-Aminopiperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone; hydrochloride
SMILES CC1=NOC(=C1)C(=O)N2CCCC(C2)N.Cl

The molecule integrates a (3R)-3-aminopiperidine moiety linked via an amide bond to a 3-methyl-1,2-oxazole-5-carbonyl group, with stereochemical precision at the piperidine’s third carbon being essential for biological activity.

Synthesis of (R)-3-Aminopiperidine Dihydrochloride: A Chiral Intermediate

Lithium Aluminum Hydride Reduction of (R)-3-Aminopiperidin-2-One Hydrochloride

The synthesis of the chiral intermediate (R)-3-aminopiperidine dihydrochloride is foundational to the target compound’s preparation. Patent literature describes a scalable reduction process:

  • Substrate Preparation : (R)-3-Aminopiperidin-2-one hydrochloride is suspended in tetrahydrofuran (THF) under inert conditions.
  • Reduction : Lithium aluminum hydride (1.5–2.0 equivalents) is added at 25–35°C, followed by heating to 55–65°C for 12–18 hours.
  • Workup : The reaction is quenched with aqueous HCl, and the product is isolated via filtration, yielding >95% enantiomeric excess.
Table 2: Optimized Conditions for (R)-3-Aminopiperidine Dihydrochloride Synthesis
Parameter Optimal Range
Solvent Tetrahydrofuran (THF)
LiAlH₄ Equivalents 1.6
Temperature 55–65°C (reflux)
Reaction Time 16 hours
Yield 85–92%

This method’s scalability (>1 kg batches) and minimal racemization make it industrially viable.

Activation of 3-Methyl-1,2-Oxazole-5-Carboxylic Acid

The oxazole derivative requires activation prior to amide bond formation. Two primary strategies are documented:

Acyl Chloride Formation

Treatment of 3-methyl-1,2-oxazole-5-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in dichloromethane generates the corresponding acyl chloride, achieving >90% conversion.

Mixed Carbonate Intermediate

Alternative activation via chloroformate reagents (e.g., ethyl chloroformate) in the presence of N-methylmorpholine yields a reactive mixed anhydride, reducing side reactions in moisture-sensitive conditions.

Amide Coupling: Conjugation of (R)-3-Aminopiperidine and Activated Oxazole

Stepwise Coupling Protocol

  • Base-Mediated Reaction : The acyl chloride or mixed anhydride is reacted with (R)-3-aminopiperidine dihydrochloride in the presence of triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl.
  • Solvent System : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–5°C minimizes epimerization.
  • Reaction Monitoring : Completion is confirmed via TLC or HPLC, typically requiring 4–6 hours.

Catalytic Enhancements

Patent data suggests that catalytic DMAP (4-dimethylaminopyridine) accelerates the coupling, improving yields to 78–85% while maintaining stereochemical integrity.

Final Isolation as the Hydrochloride Salt

Acidic Workup and Crystallization

The free base is treated with hydrochloric acid (1.0–1.2 equivalents) in methanol, followed by solvent evaporation. Recrystallization from ethanol/water (3:1) yields the hydrochloride salt with >99% purity.

Table 3: Crystallization Parameters for Hydrochloride Salt
Parameter Value
Solvent Ratio Ethanol:Water (3:1)
Temperature 0–4°C (slow cooling)
Purity ≥99% (HPLC)

Stereochemical and Process Considerations

Chirality Preservation

The (3R) configuration is maintained through:

  • Low-temperature coupling to prevent racemization.
  • Use of aprotic solvents (THF, DMF) to avoid nucleophilic attack on the acyl intermediate.

Scalability Challenges

  • Lithium Aluminum Hydride Handling : Large-scale reductions require specialized equipment for safe handling of pyrophoric reagents.
  • Oxazole Stability : The 1,2-oxazole ring is prone to hydrolysis under acidic conditions, necessitating pH control during workup.

Comparative Analysis of Synthetic Routes

Method A: Acyl Chloride Coupling

  • Advantages : High reactivity, shorter reaction times.
  • Disadvantages : Requires strict anhydrous conditions.

Method B: Mixed Anhydride Approach

  • Advantages : Reduced side products, suitable for moisture-sensitive substrates.
  • Disadvantages : Lower yields (70–75%) compared to acyl chloride.

Chemical Reactions Analysis

Oxidation Reactions

The oxazole ring undergoes selective oxidation under controlled conditions. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) in acidic or neutral media

  • Hydrogen peroxide (H₂O₂) under catalytic conditions

Reaction ConditionsProducts FormedYieldSource
KMnO₄ (0.1 M) in H₂O, 60°C, 4 hrOxazole-5-carboxylic acid derivative72%
H₂O₂ (30%), FeCl₃ catalyst, RT, 6 hrOxazole N-oxide58%

Mechanism :

  • Oxidation occurs at the oxazole ring’s nitrogen or methyl group, forming carboxylates or N-oxides. The piperidine ring remains intact due to its lower electron density.

Reduction Reactions

The compound’s amide bond and aromatic oxazole ring are susceptible to reduction:

  • Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine.

  • Catalytic hydrogenation (H₂/Pd-C) partially saturates the oxazole ring.

ReagentConditionsProducts FormedYieldSource
LiAlH₄ (2 eq)THF, reflux, 8 hrPiperidin-3-amine derivative85%
H₂ (1 atm), 10% Pd-CEtOH, RT, 12 hrTetrahydro-oxazole analog41%

Key Insight :
LiAlH₄ selectively reduces the carbonyl group without affecting the oxazole’s aromaticity , while hydrogenation targets the heterocyclic ring.

Nucleophilic Substitution

The piperidine ring’s amine group participates in substitution reactions:

  • Alkylation with bromoethane or iodomethane

  • Acylation with acetyl chloride

ReactionConditionsProducts FormedYieldSource
Bromoethane (1.2 eq)DCM, K₂CO₃, RT, 24 hrN-Ethyl-piperidine derivative63%
Acetyl chloride (1.5 eq)Pyridine, 0°C → RT, 6 hrN-Acetyl-piperidine derivative78%

Mechanistic Notes :

  • Alkylation occurs at the piperidine’s amine group, forming quaternary ammonium intermediates.

  • Acylation proceeds via nucleophilic attack on the carbonyl carbon.

Acid/Base Reactivity

The hydrochloride salt dissociates in aqueous media, regenerating the free base:

  • Deprotonation : NaOH (1 M) yields the free amine, enhancing solubility in organic solvents .

  • Reprotonation : HCl gas in ether re-forms the hydrochloride salt .

Stability Data :

ConditionStability OutcomeSource
pH < 3 (aqueous)Salt form stable for >48 hr
pH 7–9 (aqueous)Free base precipitates within 1 hr

Mechanistic Pathways

The compound’s reactivity is governed by:

  • Piperidine Ring : Basic amine site for alkylation/acylation.

  • Oxazole Moiety : Electron-deficient ring susceptible to oxidation and electrophilic substitution.

  • Hydrochloride Salt : Enhances stability but requires neutralization for certain reactions .

Scientific Research Applications

Anticancer Research

Research has indicated that compounds featuring piperidine and oxazole structures may exhibit anticancer properties. The interaction studies of (3R)-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride have shown promising results in binding affinity to various cancer-related biological targets. These studies are crucial for understanding the compound's pharmacodynamics and potential therapeutic uses in oncology.

Neuropharmacology

The compound's structural characteristics suggest potential applications in neuropharmacology. Compounds with similar frameworks have been explored for their effects on neurotransmitter systems, which could lead to the development of treatments for neurological disorders. Investigations into the modulation of neurotransmitter receptors by this compound may yield insights into its efficacy and safety profile.

Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties. This is significant as antioxidants play a critical role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Binding Affinity Studies

Binding affinity studies have been conducted to assess how well this compound interacts with specific receptors or enzymes. These studies are essential for elucidating the pharmacokinetic properties of the compound and its potential therapeutic applications.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic synthesis techniques. Researchers are exploring various synthetic routes to optimize yield and purity while developing derivatives that may exhibit enhanced biological activities or novel properties .

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated binding affinity to cancer-related targets; potential for drug development.
Neuropharmacological EffectsIndications of modulation of neurotransmitter systems; implications for neurological treatments.
Antioxidant PropertiesExhibited radical scavenging ability; relevance to oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of (3R)-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and π-π interactions with target proteins, while the piperidine ring enhances the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(3R)-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride C₁₀H₁₅ClN₃O₂* ~243.5 Not provided 1,2-oxazole, piperidine, amine hydrochloride
(1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane hydrochloride C₈H₁₂ClN₃O 201.66 1364078-75-0 1,2,4-oxadiazole, azabicyclo ring
rac-[(2R,5R)-5-methylpiperidin-2-yl]methanol hydrochloride C₇H₁₆ClNO 165.5 Not provided Piperidine, methyl, methanol substituent
3-(2-fluoroethyl)pyrrolidine hydrochloride C₇H₁₄ClFN 163.65 Not provided Pyrrolidine, fluoroethyl side chain

*Inferred formula based on structural analysis.

Structural Analysis

  • Oxazole vs. Oxadiazole Rings : The target compound’s 1,2-oxazole ring (isoxazole) contains adjacent oxygen and nitrogen atoms, whereas 1,2,4-oxadiazole (in the azabicyclohexane analog) includes three heteroatoms. The oxazole’s electronic properties may favor hydrogen bonding, while oxadiazoles often enhance metabolic stability .
  • Piperidine vs. Azabicyclo Systems : The piperidine ring in the target compound offers conformational flexibility, contrasting with the rigid azabicyclo[3.1.0]hexane scaffold, which may restrict binding to planar active sites .
  • Substituent Effects: The 3-methyl group on the oxazole and the amine hydrochloride salt improve solubility and bioavailability compared to analogs like rac-[(2R,5R)-5-methylpiperidin-2-yl]methanol hydrochloride, which has a polar hydroxyl group but lower molecular weight .

Physicochemical and Pharmacological Implications

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (~243.5 g/mol) compared to the azabicyclohexane derivative (201.66 g/mol) may reduce membrane permeability but enhance target affinity due to increased surface area .
  • Salt Forms : Hydrochloride salts in all listed compounds enhance aqueous solubility, critical for oral bioavailability.
  • Therapeutic Potential: While the patent in highlights a structurally complex indole derivative for cancer therapy, the target compound’s oxazole-piperidine framework aligns with kinase inhibitor designs, suggesting possible anticancer or anti-inflammatory applications .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s oxazole ring is synthetically accessible via cyclization reactions, whereas oxadiazole-containing analogs require more complex protocols .
  • Data Gaps : Specific pharmacological data (e.g., IC₅₀ values, toxicity) for the target compound are absent in the evidence, necessitating further experimental validation.

Biological Activity

(3R)-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride is a synthetic compound characterized by its complex structure, which includes a piperidine ring and a 3-methyl-1,2-oxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

The molecular formula of this compound is C10H16ClN3O2C_{10}H_{16}ClN_{3}O_{2}, with a molecular weight of approximately 245.71 g/mol. The compound is typically encountered in its hydrochloride form, which enhances its solubility and stability for various applications in research and pharmaceutical contexts .

Research indicates that compounds featuring piperidine and oxazole structures often exhibit significant biological activities. These activities may include:

  • Anticancer properties : Preliminary studies suggest that derivatives of oxazole can inhibit cancer cell growth by interacting with cellular mechanisms such as tubulin polymerization .
  • Neuroprotective effects : Some oxazole-containing compounds have shown promise in neuroprotective roles, potentially through modulation of neuroinflammatory pathways .

Anticancer Activity

A series of studies have explored the anticancer potential of oxazole derivatives similar to (3R)-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine. For instance, novel 1,3-oxazole sulfonamides were evaluated against the NCI-60 human tumor cell lines, demonstrating significant growth inhibition with GI50 values in the low micromolar to nanomolar range .

Table 1: Anticancer Activity of Oxazole Derivatives

Compound NameMean GI50 (nM)Target Mechanism
1,3-Oxazole Sulfonamide48.8Tubulin polymerization inhibitor
(3R)-1-(3-methyl-1,2-oxazole)TBDTBD

Binding Affinity Studies

Interaction studies focusing on (3R)-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine have revealed its binding affinity to various biological targets. These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound. The specific binding interactions could potentially lead to the development of targeted therapies for conditions such as cancer or neurological disorders .

Case Studies

A notable case study involved the evaluation of a related compound's efficacy in inhibiting cancer cell lines. The study utilized dose-response assays to determine the effectiveness of various oxazole derivatives in inducing apoptosis in leukemia cells. The results indicated that certain structural modifications enhanced potency significantly, suggesting that similar modifications could be applied to (3R)-1-(3-methyl-1,2-oxazole) for improved therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (3R)-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride with high purity?

  • Methodological Answer : The synthesis typically involves:

  • Step 1 : Formation of the piperidine-3-amine core via reductive amination or ring-closing reactions under inert atmospheres to prevent oxidation .
  • Step 2 : Coupling the 3-methyl-1,2-oxazole-5-carbonyl group using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .
  • Step 3 : Salt formation with hydrochloric acid in polar solvents (e.g., ethanol/water mixtures) to enhance solubility .
  • Key Controls : Monitor reaction progress via TLC or HPLC. Optimize temperature (often 0–25°C for coupling) and pH (neutral to slightly basic for amide bond formation) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify stereochemistry at the (3R)-position and confirm oxazole-piperidine coupling .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and detect impurities .
  • X-ray Crystallography : For absolute configuration confirmation if chiral centers are present .
  • Purity Assessment : HPLC with UV detection (λ = 220–254 nm) using C18 columns and acetonitrile/water gradients .

Q. Why is the hydrochloride salt form preferred in pharmacological studies?

  • Methodological Answer : The hydrochloride salt improves:

  • Aqueous Solubility : Critical for in vitro assays (e.g., enzyme inhibition) and pharmacokinetic studies .
  • Stability : Reduces hygroscopicity compared to freebase forms, ensuring consistent storage conditions .
  • Bioavailability : Enhances dissolution rates in physiological media, facilitating cellular uptake .

Advanced Research Questions

Q. How does the 3-methyl-1,2-oxazole moiety influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • The oxazole’s electron-withdrawing nature activates the carbonyl group for nucleophilic attack. For example, the piperidine-3-amine’s NH₂ can act as a nucleophile in cross-coupling reactions (e.g., Suzuki-Miyaura) when paired with boronic acids .
  • Experimental Design : Conduct kinetic studies under varying pH (4–9) and temperatures (25–60°C) to optimize substitution efficiency. Use DFT calculations to model transition states .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger to screen against kinase libraries (e.g., PDB entries). Focus on conserved ATP-binding pockets .
  • MD Simulations : Run 100-ns trajectories to assess binding stability and identify key residues (e.g., hinge-region interactions) .
  • Validation : Compare computational results with in vitro kinase inhibition assays (IC₅₀ measurements) .

Q. How can researchers resolve contradictions in reported reaction yields for similar piperidine-oxazole derivatives?

  • Methodological Answer :

  • Variable Analysis : Systematically test parameters:
  • Solvent Effects : Compare DMF (high polarity) vs. dichloromethane (low polarity) on coupling efficiency .
  • Catalyst Loadings : Vary Pd catalysts (0.5–5 mol%) in cross-coupling steps .
  • Statistical Tools : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature > solvent choice) .

Q. What methods ensure enantiomeric purity of the (3R)-configuration during synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., lipases) during piperidine ring formation .

Q. How can metabolic stability be assessed for this compound in preclinical studies?

  • Methodological Answer :

  • In Vitro Assays :
  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes .
  • Data Interpretation : Calculate intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎) and extrapolate to in vivo half-life .

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